2-(2-Cyanophenyl)benzoic acid morpholide
Description
2-(2-Cyanophenyl)benzoic acid morpholide is a synthetic organic compound characterized by a benzoic acid backbone substituted with a 2-cyanophenyl group at the ortho position, conjugated to a morpholine moiety via an amide linkage. This structure combines aromaticity, polarity, and conformational flexibility, making it relevant in pharmaceutical and materials science research. The compound is synthesized through reactions involving 2-aminobenzophenones and morpholine derivatives, as outlined in Scheme 17 of . Its unique electronic profile, driven by the electron-withdrawing cyano group and the morpholine’s nitrogen-oxygen heterocycle, distinguishes it from simpler benzoic acid derivatives.
Properties
IUPAC Name |
2-[2-(morpholine-4-carbonyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-14-5-1-2-6-15(14)16-7-3-4-8-17(16)18(21)20-9-11-22-12-10-20/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQZQZBJHOPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenyl)benzoic acid morpholide involves the reaction of 2-(2-cyanophenyl)benzoic acid with morpholine. One common method is the reaction of O-arylsulfonates of 9,10-phenanthrenequinone monooxime with aliphatic bases like morpholine . This reaction typically yields the desired morpholide in high yield (around 60%) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenyl)benzoic acid morpholide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction Reactions: The aromatic rings in the compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Cyanophenyl)benzoic acid morpholide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenyl)benzoic acid morpholide involves its interaction with specific molecular targets. The cyano group and the morpholine ring play crucial roles in its reactivity and interactions. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Styryl-Based Cyanophenyl Compounds (CS1, CS2, CS3)
highlights styryl derivatives like 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1) and 1,4-bis(4-cyanostyryl)benzene (CS3), which share the 2-cyanophenyl motif. These compounds are used in supramolecular luminescent materials due to their extended π-conjugation and stimuli-responsive properties.
- Electronic Properties : The target morpholide lacks the extended ethenyl linkages of CS1–CS3, reducing its π-conjugation and limiting its utility in optoelectronics. However, the morpholine group enhances solubility in polar solvents compared to the hydrophobic styryl systems .
- Applications : While CS1–CS3 are optimized for dynamic luminescent materials, the morpholide’s amide linkage makes it more suitable for drug design, where hydrogen bonding and bioavailability are critical.
Table 1: Key Properties of Cyanophenyl-Containing Compounds
| Compound | Conjugation Length | Solubility (Polar Solvents) | Primary Application |
|---|---|---|---|
| 2-(2-Cyanophenyl)benzoic acid morpholide | Short (amide bond) | High | Pharmaceuticals |
| CS1 (Styryl derivative) | Extended (ethenyl) | Low | Optoelectronic materials |
| CS3 (Bis-styryl) | Extended (ethenyl) | Low | Stimuli-responsive sensors |
Comparison with Benzoic Acid Derivatives (2-Benzoylbenzoic Acid Analogues)
evaluates benzoic acid derivatives like 2-benzoylbenzoic acid , 2-(4-methylbenzoyl)benzoic acid , and 2-(4-methoxybenzoyl)benzoic acid , focusing on their receptor-binding affinities.
- Binding Affinity : The morpholide’s amide group replaces the carboxylic acid found in these analogues, eliminating ionization at physiological pH. This modification likely reduces interactions with polar residues in receptors (e.g., T1R3), as seen in the lower ΔGbinding values of methyl/methoxy variants .
Table 2: Receptor Interaction and Physicochemical Properties
| Compound | Functional Group | ΔGbinding (kcal/mol) | LogP (Predicted) |
|---|---|---|---|
| 2-Benzoylbenzoic acid | -COOH | -8.2 | 2.1 |
| 2-(4-Methylbenzoyl)benzoic acid | -COOH | -9.5 | 2.8 |
| This compound | -CON-morpholine | N/A | 3.5* |
*Estimated based on morpholine’s contribution.
Comparison with Morpholine-Containing Derivatives
describes 2-(2-chlorophenyl)morpholine oxalate, a structural analogue with a chlorophenyl group instead of cyanophenyl.
Comparison with Pharmaceutical Benzodiazepine Analogues
discusses 2-(2-chlorophenoxy) benzoic acid hydrazide, a benzodiazepine agonist precursor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
